Nonyl-|A-D-1-thiomaltoside

Vue d'ensemble

Description

Nonyl-β-D-1-thiomaltoside is a newly developed detergent whose lipophilic moiety is maltose . This reagent is suitable for isolating proteins inside of cell membranes .

Molecular Structure Analysis

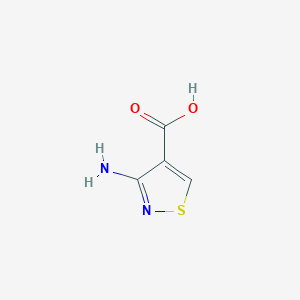

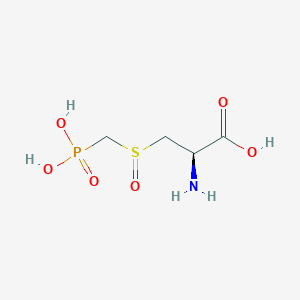

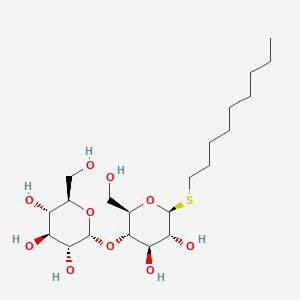

Nonyl-β-D-1-thiomaltoside has a molecular formula of C21H40O10S . It has an average mass of 484.601 Da and a monoisotopic mass of 484.234222 Da . It has 10 hydrogen bond acceptors, 7 hydrogen bond donors, and 13 freely rotating bonds .Physical And Chemical Properties Analysis

Nonyl-β-D-1-thiomaltoside has a density of 1.4±0.1 g/cm3, a boiling point of 712.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±5.2 mmHg at 25°C . It has an enthalpy of vaporization of 119.0±6.0 kJ/mol and a flash point of 384.4±32.9 °C . Its index of refraction is 1.584, and it has a molar refractivity of 119.0±0.4 cm3 . It has a polar surface area of 195 Å2 and a polarizability of 47.2±0.5 10-24 cm3 . Its surface tension is 68.9±5.0 dyne/cm, and it has a molar volume of 355.5±5.0 cm3 .Applications De Recherche Scientifique

1. Membrane Protein Solubilization

Nonyl-α-D-1-thiomaltoside has been effective in solubilizing membrane proteins from various organisms. Izawa et al. (1993) demonstrated its efficacy in solubilizing proteins from Vibrio parahaemolyticus and Escherichia coli, noting its superior solubilization properties compared to other non-ionic detergents (Izawa et al., 1993).

2. Synthesis of 1-Thio-Disaccharides

Blanc-Muesser et al. (1982) discussed methods for synthesizing 1-thio-disaccharides, including thiomaltose, using Nonyl-α-D-1-thiomaltoside. This research provides insight into the chemical synthesis processes involving thiomaltosides (Blanc-Muesser et al., 1982).

3. Advancements in Anticancer Therapies

Thiomers, including those derived from Nonyl-α-D-1-thiomaltoside, have shown potential in anticancer therapies. Grosso and de-Paz (2021) highlighted their role in developing smart drug-delivery systems for cancer treatment, emphasizing their unique properties and reactivity (Grosso & de-Paz, 2021).

4. Thermodynamic Studies

The thermodynamic behavior of Nonyl-α-D-1-thiomaltoside in micelle formation and adsorption at air/water interfaces has been explored. Oda et al. (1997) conducted a comprehensive study, providing valuable information for its application in biochemistry and molecular biology (Oda et al., 1997).

Safety and Hazards

According to the safety data sheet, Nonyl-β-D-1-thiomaltoside is not classified as a hazardous substance or mixture . In case of inhalation, it’s recommended to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, it’s advised to wash off with soap and plenty of water . In case of eye contact, it’s recommended to flush eyes with water as a precaution . If swallowed, it’s advised to never give anything by mouth to an unconscious person and to rinse the mouth with water .

Mécanisme D'action

Target of Action

Nonyl-β-D-1-thiomaltoside is a nonionic detergent that primarily targets biological membranes . It interacts with lipid-protein interactions within these membranes .

Mode of Action

The compound’s mode of action involves disrupting lipid-protein interactions in biological membranes . This disruption facilitates the solubilization and stabilization of membrane proteins .

Result of Action

The primary result of Nonyl-β-D-1-thiomaltoside’s action is the solubilization and stabilization of proteins within cell membranes . This facilitates the isolation of these proteins for further study . The activity of proteins isolated using Nonyl-β-D-1-thiomaltoside is reported to be higher than those isolated using other detergents .

Action Environment

The action of Nonyl-β-D-1-thiomaltoside can be influenced by its environment. For instance, its critical micelle concentration (CMC) value is 2.4 mM , which suggests that its solubilizing activity can be affected by its concentration in the solution. Furthermore, it’s also suggested that it can be easily removed from protein solutions by dialysis , indicating that its action can be controlled and reversed.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOMEWLJBOWKCP-OHQXVXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470219 | |

| Record name | Nonyl-|A-D-1-thiomaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148565-55-3 | |

| Record name | Nonyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl-|A-D-1-thiomaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, nonyl 4-O-α-D-glucopyranosyl-1-thio | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.